Azetidin-1-yl(4-bromo-2-fluoro-5-methoxyphenyl)methanone
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Overview
Description
Azetidin-1-yl(4-bromo-2-fluoro-5-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(4-bromo-2-fluoro-5-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to modify the azetidine ring or the substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as azides or nitriles .
Scientific Research Applications
Azetidin-1-yl(4-bromo-2-fluoro-5-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of azetidin-1-yl(4-bromo-2-fluoro-5-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidin-1-yl(4-bromo-5-fluoro-2-methylphenyl)methanone: Similar structure but with a methyl group instead of a methoxy group.
Azetidin-1-yl(4-chloro-2-fluoro-5-methoxyphenyl)methanone: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
Azetidin-1-yl(4-bromo-2-fluoro-5-methoxyphenyl)methanone is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the bromo, fluoro, and methoxy groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11BrFNO2 |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
azetidin-1-yl-(4-bromo-2-fluoro-5-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H11BrFNO2/c1-16-10-5-7(9(13)6-8(10)12)11(15)14-3-2-4-14/h5-6H,2-4H2,1H3 |
InChI Key |
PCBZWGNFWIPOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC2)F)Br |
Origin of Product |
United States |
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